![molecular formula C35H64O5 B1253215 1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
1,2-di-[(9Z)-hexadecenoyl]glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-[(9Z)-hexadecenoyl]glycerol is a 1,2-diglyceride in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl. It has a role as a Mycoplasma genitalium metabolite. It is a 1,2-diglyceride and a diacylglycerol 32:2. It derives from a palmitoleic acid.
Scientific Research Applications
Marine Microalgae Compounds
1,2-di-[(9Z)-hexadecenoyl]glycerol has been identified in marine microalgae, specifically in a study on Nitzschia sp. This research isolated new galactopyranosyldiacylglycerols, including a variant with 1,2-di-[(9Z)-hexadecenoyl]glycerol, revealing its natural occurrence and potential applications in understanding marine biology and biochemistry (Son et al., 2001).
Plant-Based Glycolipids
Another study explored the presence of glycolipids, including compounds similar to 1,2-di-[(9Z)-hexadecenoyl]glycerol, in the leaves of Byrsonima crassifolia. This research is significant for understanding the biochemistry of plants and their potential applications in various fields (Rastrelli et al., 1997).
Enzymatic Conversion Studies
A study on the enzymatic conversion of an ether analogue of monogalactosyl diacylglycerol provided insights into how similar compounds to 1,2-di-[(9Z)-hexadecenoyl]glycerol behave under enzymatic reactions. This research has implications for understanding enzymatic processes and applications in biotechnology (Heinz et al., 1979).
Chlorinated Triacylglycerols Research
The study on chlorinated triacylglycerols, including derivatives of tri-(cis-9-octadecenoyl)glycerol, which is structurally related to 1,2-di-[(9Z)-hexadecenoyl]glycerol, offers insights into the chemical modifications and applications of similar compounds (Lefsay et al., 2013).
Glycerol-Based Chemical Reactions
Research on glycerol as a medium for electrophilic activation of aldehydes provides insights into chemical reactions where similar compounds like 1,2-di-[(9Z)-hexadecenoyl]glycerol could be used (He et al., 2009).
Conversion to Value-Added Chemicals
A study on the conversion of glycerol to value-added C3 diols discusses the potential of glycerol-derived compounds, which could include 1,2-di-[(9Z)-hexadecenoyl]glycerol, for industrial and chemical applications (Vasiliadou & Lemonidou, 2015).
Absolute Configuration Determination
Research on determining the absolute configuration of glycerols and related acyclic alcohols, including compounds structurally related to 1,2-di-[(9Z)-hexadecenoyl]glycerol, is crucial for understanding the stereochemistry of such molecules (Uzawa et al., 1990).
Glycerol Oxidation for High-Value Chemicals
A review on the selective catalytic oxidation of glycerol underscores the potential of glycerol and its derivatives, including 1,2-di-[(9Z)-hexadecenoyl]glycerol, in producing high-value chemicals (Katryniok et al., 2011).
Biomass-Derived Chemical Production
The study on the efficient hydrogenation of biomass-derived cyclic di-esters to 1,2-diols discusses methodologies that could be applicable to the synthesis or modification of 1,2-di-[(9Z)-hexadecenoyl]glycerol (Balaraman et al., 2012).
Microbial Production of 1,2-Propanediol
Research on the metabolic engineering of Escherichia coli for the production of 1,2-propanediol from glycerol highlights the biotechnological applications of glycerol derivatives (Clomburg & Gonzalez, 2011).
properties
Product Name |
1,2-di-[(9Z)-hexadecenoyl]glycerol |
|---|---|
Molecular Formula |
C35H64O5 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
InChI Key |
HSQHRRHRYJNSOC-VMNXYWKNSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



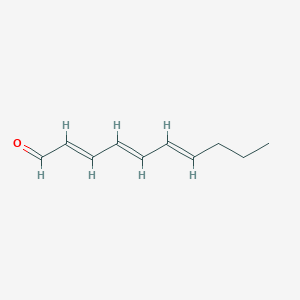
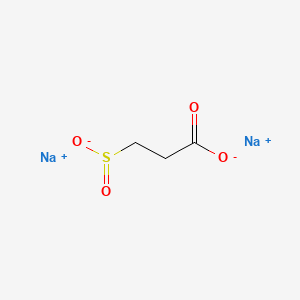
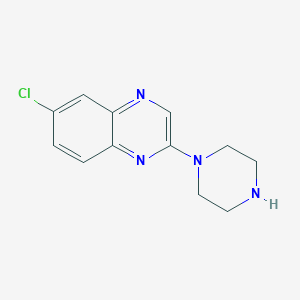
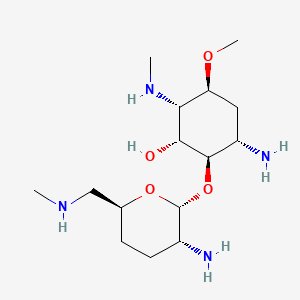
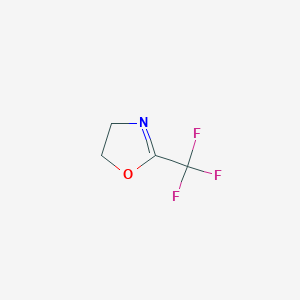
![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)
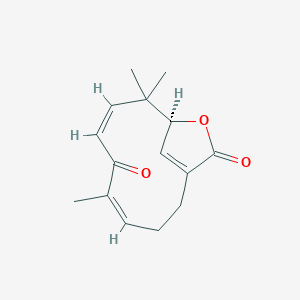
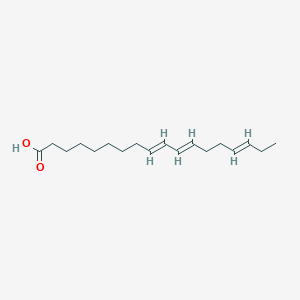
![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)
![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
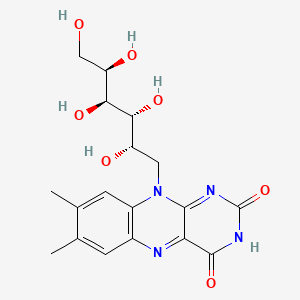
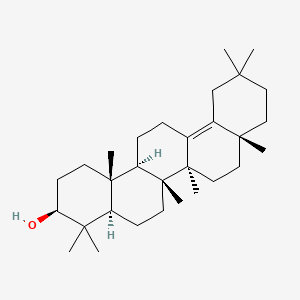
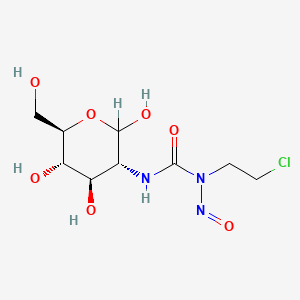
![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)